molecular formula C18H36O B041930 Oleyl alcohol CAS No. 143-28-2

Oleyl alcohol

Cat. No.: B041930
CAS No.: 143-28-2
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Description

Oleyl alcohol (cis-9-octadecen-1-ol) is a monounsaturated fatty alcohol with the molecular formula C₁₈H₃₆O and a double bond at the ninth carbon . It is derived from oleic acid via reduction or hydrogenation and occurs naturally in fish oils and inedible beef fat . Structurally, it consists of an 18-carbon chain with a hydroxyl group at the terminal position and a cis-configuration double bond, contributing to its fluidity and low melting point compared to saturated counterparts .

This compound is widely utilized in:

  • Cosmetics: As an emollient, emulsifier, and viscosity modifier in creams, lotions, and hair conditioners .
  • Pharmaceuticals: Enhancing transdermal drug delivery by disrupting skin lipid organization .
  • Industrial Applications: Synthesis of surfactants, lubricants, and biodegradable polymers .
  • Biotechnology: Solvent for microbial fermentation and extraction of bio-based chemicals due to low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleyl alcohol can be synthesized through the Bouveault–Blanc reduction of butyl oleate using sodium and butyl alcohol . Another method involves the hydrogenation of triolein in the presence of zinc chromite . These methods ensure the preservation of the double bond in the this compound molecule.

Industrial Production Methods: In industrial settings, this compound is often produced by the hydrogenation of oleic acid esters. This process involves the use of catalysts to facilitate the reduction of the ester to the corresponding alcohol without affecting the double bond .

Chemical Reactions Analysis

Ozonolysis and Sequential Oxidation

Oleyl alcohol undergoes ozonolysis followed by oxidative cleavage to produce shorter-chain carboxylic acids. A representative procedure involves:

StepConditionsResult
1Ozone/air mixture at 10-15°C in propanoic acidPeroxide value: 450 mmol/L
2V₂O₅/sand-packed reactor at 90°C (residence time: <15 min)Peroxide value reduced to 40 mmol/L
3Oxygen sparging with V₂O₅ at 70-80°CComplete aldehyde removal (confirmed by ¹H NMR)

Final products include nonanoic acid , 9-hydroxynonanoic acid , and esters (Figure 2 in ).

With Oleic Acid (Catalyzed)

The esterification of this compound with oleic acid follows second-order kinetics under catalytic conditions:

  • Catalyst : p-Toluenesulfonic acid

  • Temperature range : 150-200°C

  • Rate equations :

    • Uncatalyzed: lnk1=6.88×103T+10.5\ln k_1=-\frac{6.88\times 10^3}{T}+10.5

    • Catalyzed: lnk2=4.90×103T+14.7\ln k_2=-\frac{4.90\times 10^3}{T}+14.7

  • Activation energies :

    • Uncatalyzed: 13,650 cal/mol

    • Catalyzed: 9,730 cal/mol

With Chlorogenic Acid (Non-Catalytic)

A solvent-free, non-catalytic method achieves high yields:

ParameterOptimal Value
Temperature200°C
Time3 h
Molar ratio (CGA:this compound)1:20
Stirring rate200 rpm
Conversion 93.59%

Purification via solvent extraction and column chromatography elevates purity to 98.72% .

Synthetic Production via Bouveault-Blanc Reduction

This compound is industrially synthesized via hydrogenation of oleic acid esters, preserving the cis-double bond:

  • Reactants : Oleate esters (from olive oil, beef fat, or fish oil)

  • Conditions : Bouveault-Blanc reduction (Na/EtOH)

  • Key advantage : Avoids double-bond reduction seen in catalytic hydrogenation .

Esterification Equilibrium

  • Equilibrium constant : Increases with temperature (160–200°C range) .

  • Solvent-free systems : Reduced viscosity at high temperatures enhances molecular collision frequency .

Scientific Research Applications

Industrial Applications

Lubrication and Softening Agents

  • Oleyl alcohol is widely used as a softening and lubricating agent in textiles, enhancing the feel and performance of fabrics. It is also employed in the production of carbon paper, stencil paper, and printing inks, where it acts as a processing aid to improve fluidity and reduce friction .

Chemical Intermediate

  • In chemical manufacturing, this compound serves as a precursor for various derivatives, including sulfuric esters , which are essential in the formulation of wetting agents and detergents. Its role in producing these compounds underscores its importance in the surfactant industry .

Plasticizers

  • The compound is utilized as a plasticizer in polymers, helping to enhance flexibility and durability in plastic products. This application is particularly relevant in the production of flexible PVC materials .

Pharmaceutical Applications

Topical Drug Delivery

  • This compound is recognized for its role as a permeation enhancer in topical drug formulations. Studies have shown that it can significantly improve the skin permeation of drugs such as diclofenac diethylamine (DIC-DEA) by modifying the lipid structure of the stratum corneum, thereby facilitating better drug absorption .

Formulation of Drug Carriers

  • In pharmaceutical research, this compound has been investigated for its ability to enhance drug delivery systems. For instance, it has been incorporated into lipid-based formulations to improve bioavailability and therapeutic efficacy .

Cosmetic Applications

Emollient Properties

  • Due to its moisturizing properties, this compound is commonly found in cosmetic formulations as an emollient , providing hydration and improving skin texture. It helps to create a protective barrier on the skin, preventing moisture loss while delivering active ingredients effectively .

Stabilizing Agent

  • In emulsions, this compound acts as a stabilizing agent, ensuring consistency and enhancing the shelf-life of cosmetic products. Its ability to blend with various oils makes it a valuable ingredient in lotions and creams .

Biotechnological Applications

Biodegradation Enhancer

  • Research has indicated that this compound can facilitate the biodegradation of pollutants such as phenol in bioreactor systems. This application highlights its potential role in environmental biotechnology for waste treatment processes .

Fatty Alcohol Production

  • This compound has been explored as a product derived from metabolic engineering processes using microorganisms like Yarrowia lipolytica. These approaches aim to produce fatty alcohols sustainably from renewable biomass, contributing to biofuel production initiatives .

Data Summary

Application AreaSpecific UsesKey Benefits
IndustrialLubricants, plasticizersImproved material properties
PharmaceuticalDrug delivery enhancersEnhanced drug absorption
CosmeticEmollients, stabilizersImproved skin hydration
BiotechnologicalBiodegradation of pollutantsEnvironmental remediation

Case Studies

  • Topical Drug Delivery Research
    • A study demonstrated that this compound significantly enhanced DIC-DEA permeation through human skin compared to traditional enhancers like oleic acid. This was attributed to its ability to retain higher concentrations within the skin layers post-application .
  • Environmental Biotechnology
    • This compound was utilized in a two-phase partitioning bioreactor for phenol biodegradation, showcasing its effectiveness in promoting microbial activity while reducing toxic compound levels in wastewater .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cetyl Alcohol (1-Hexadecanol)

Property Oleyl Alcohol Cetyl Alcohol
Structure C₁₈H₃₆O, unsaturated (C9 double bond) C₁₆H₃₄O, saturated
Physical State Liquid at room temperature Waxy solid
Applications Drug delivery, emollients Pharmaceutical creams, emulsifiers
Toxicity Low toxicity; supports microbial growth Higher toxicity in microbial systems
Key Advantage Enhanced fluidity and penetration Higher stability in formulations

Research Findings :

  • This compound’s unsaturation improves skin permeation efficacy compared to saturated alcohols like cetyl alcohol .
  • In nanoparticle synthesis, this compound reduces aggregation but may cause polydispersity when combined with solvents like benzyl ether .

Stearyl Alcohol (1-Octadecanol)

Property This compound Stearyl Alcohol
Structure C₁₈H₃₆O, unsaturated C₁₈H₃₈O, saturated
Melting Point ~0–5°C ~58–60°C
Solubility Miscible with ethanol, immiscible with water Poor solubility in polar solvents
Applications Extraction solvents, transdermal enhancers Thickening agent in ointments

Research Findings :

  • This compound’s double bond enhances compatibility with unsaturated fatty acids in microbial sophorolipid synthesis, unlike stearyl alcohol .

Octanol (1-Octanol)

Property This compound Octanol
Chain Length C₁₈ C₈
Toxicity Non-toxic to M. elsdenii; 75% glucose utilization Inhibits microbial growth
Extraction Efficiency High distribution coefficient (K = 0.21–0.31) for ethanol Lower selectivity in 2,3-BDO extraction

Research Findings :

  • In fermentation, this compound outperforms octanol as a biocompatible solvent, enabling carboxylic acid extraction without inhibiting bacterial growth .

2-Ethyl-1-hexanol

Property This compound 2-Ethyl-1-hexanol
Boiling Point ~320°C ~184.6°C
Recovery Easier separation due to density difference Difficult recovery (similar BP to target compounds)
Environmental Impact Low aqueous solubility, minimal waste Higher volatility and environmental persistence

Research Findings :

  • This compound is preferred in 2,3-butanediol (2,3-BDO) extraction for its selectivity and non-toxic profile .

Oleic Acid

Property This compound Oleic Acid
Functional Group Alcohol (-OH) Carboxylic acid (-COOH)
Skin Penetration Higher retention in epidermis/dermis Moderate permeation enhancement
pH Sensitivity Stable across pH ranges May ionize, reducing efficacy

Research Findings :

  • This compound retains 16.7 μg/mg of diclofenac in the epidermis vs. 8.1 μg/mg for oleic acid, making it superior for sustained drug delivery .

Advantages of this compound :

  • Biocompatibility : Supports microbial growth in fermentation .
  • Versatility : Effective in cosmetics, drug delivery, and green chemistry .
  • Selectivity : High distribution coefficients in extraction processes .

Limitations :

  • Cost: Higher price compared to solvents like 2-ethyl-1-hexanol .
  • Viscosity : High viscosity complicates handling in industrial applications .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility in Water
This compound C₁₈H₃₆O 0–5 ~320 Insoluble
Cetyl alcohol C₁₆H₃₄O 49–50 344 Insoluble
2-Ethyl-1-hexanol C₈H₁₈O - 184.6 Slightly soluble

Table 2: Performance in Extraction Processes

Compound Distribution Coefficient (K) Selectivity for 2,3-BDO Aqueous Solubility
This compound 0.21–0.31 High <0.1%
2-Ethyl-1-hexanol 0.15 Moderate 0.5%

Biological Activity

Oleyl alcohol, a long-chain unsaturated fatty alcohol, has garnered attention in various fields due to its unique biological properties and applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound (cis-9-octadecenol) has the molecular formula C₁₈H₃₆O and features a hydroxyl group (-OH) attached to a long hydrocarbon chain. Its structure contributes to its lipophilicity and ability to interact with biological membranes, making it a candidate for various applications in pharmacology and cosmetics.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Skin Barrier Function : this compound has been shown to enhance the permeability of the skin barrier. In studies comparing this compound with oleic acid, it was found that this compound increased the retention of certain compounds in the skin while causing less transepidermal water loss (TEWL) compared to oleic acid .
  • Toxicity and Safety : Toxicological studies indicate that this compound has a low order of toxicity. Acute oral toxicity studies in rats demonstrated minimal adverse effects, suggesting that this compound is generally safe for use in various applications .
  • Microbial Effects : Research has indicated that this compound can influence microbial activity. It has been utilized as a component in formulations aimed at enhancing the efficacy of antimicrobial agents .

1. Metabolism Studies

A study investigated the metabolism of this compound in rats, where it was found to be rapidly incorporated into glycerophospholipids within liver tissues. After administration, significant amounts of radioactivity were detected primarily in the lungs and liver, indicating active metabolism and incorporation into lipid structures .

2. Skin Permeability Enhancer

In a comparative study on skin permeability enhancers, this compound was tested alongside oleic acid. Results showed that both compounds significantly increased the permeation of drugs through ex vivo human skin, with this compound providing a more sustained effect over time .

3. Lysosomal Stability

Research conducted on rat liver lysosomes revealed that this compound exhibited biphasic effects; it stabilized lysosomal membranes at low concentrations but caused damage at higher concentrations. This finding underscores its potential as both a therapeutic agent and a hazard depending on dosage .

Data Tables

Study Findings Reference
Metabolism in RatsHigh incorporation into liver glycerophospholipids; minimal toxicity noted
Skin PermeationEnhanced drug permeation compared to control; lower TEWL than oleic acid
Lysosomal StabilityStabilizing at low doses; damaging at high doses

Q & A

Basic Research Questions

Q. What are the key structural features of oleyl alcohol, and how do they influence its physicochemical properties?

this compound (C₁₈H₃₆O) contains an 18-carbon chain with a cis double bond at the C9 position and a primary hydroxyl group at the terminal carbon. The molecule has 15 rotatable bonds, contributing to its flexibility, while the unsaturated bond introduces steric constraints that affect packing efficiency in lipid bilayers or emulsions . These structural attributes (e.g., hydrophobicity, amphiphilicity) make it suitable as a non-ionic surfactant or solvent in drug delivery systems. Computational tools like molecular dynamics simulations can model its behavior in different solvents, leveraging SMILES strings (e.g., CCCCCCCCC=CCCCCCCCCO) for accurate 3D visualization .

Q. What are the standard methods for synthesizing this compound, and how do catalysts impact reaction efficiency?

this compound is typically synthesized via the catalytic hydrogenation of oleic acid or ester derivatives. For example, sodium-mediated reduction of oleic acid in butyl alcohol yields this compound with ~80% efficiency under controlled temperature (100–150°C) and inert atmospheres . Alternative routes include enzymatic hydrolysis of triglycerides using lipases, though yields depend on enzyme specificity and solvent polarity. Researchers must monitor reaction progress using gas chromatography (GC) to detect intermediates like butyl oleate, which can skew purity assessments .

Q. Which spectroscopic techniques are most effective for characterizing this compound in complex mixtures?

Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the cis-configuration of the C9 double bond (δ 5.3–5.4 ppm for vinyl protons) and hydroxyl group position (δ 1.5–2.0 ppm for -OH). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., O-H stretch at 3300 cm⁻¹, C=C stretch at 1650 cm⁻¹). For quantification, high-performance liquid chromatography (HPLC) paired with evaporative light scattering detectors (ELSD) achieves sensitivity down to 0.1 µg/mL in lipid matrices .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity profiles of this compound across studies?

Variability in toxicity data (e.g., Draize test results showing mild vs. moderate skin irritation) often stems from differences in purity grades (technical vs. analytical standards) and exposure duration . For example, technical-grade this compound (80–85% purity) may contain residual oleic acid or esters that exacerbate irritation. To resolve contradictions, researchers should:

  • Standardize test materials using USP reference standards.
  • Control for matrix effects (e.g., lipid content in skin models).
  • Apply meta-analytical frameworks to harmonize data from heterogeneous studies .

Q. What experimental design considerations are critical when studying this compound’s role in lipid-based drug delivery systems?

Key factors include:

  • Emulsion stability : Use dynamic light scattering (DLS) to monitor particle size distribution under varying pH (4–9) and ionic strength.
  • Drug loading efficiency : Conduct phase diagrams to identify optimal this compound-to-surfactant ratios.
  • Biological compatibility : Pre-screen cell lines (e.g., Caco-2, HepG2) for cytotoxicity using MTT assays, noting that this compound’s EC₅₀ varies with cell membrane cholesterol content .

Q. How do preanalytical variables (e.g., sample handling, storage) affect this compound quantification in biological matrices?

Blood or tissue samples containing this compound require immediate stabilization with EDTA to prevent enzymatic degradation. Storage at -80°C in amber vials minimizes oxidation of the double bond. For GC-MS analysis, derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility, but researchers must validate recovery rates (≥90%) using internal standards like deuterated this compound-d₃ .

Q. Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for reconciling conflicting data on this compound’s metabolic pathways?

Multivariate regression models can isolate confounding variables (e.g., interspecies differences in cytochrome P450 activity). For in vitro studies, hierarchical clustering identifies outlier datasets caused by solvent artifacts (e.g., DMSO interference in metabolic assays). Open-source tools like MetaboAnalyst 5.0 enable pathway enrichment analysis to contextualize discrepancies .

Q. How can researchers optimize protocols for this compound’s use in gene delivery vectors?

Screen cationic lipid formulations (e.g., this compound-DOTAP complexes) for transfection efficiency using luciferase reporter assays. Address batch-to-batch variability by implementing quality control metrics:

  • Purity: ≥99% (validated via HPLC).
  • Peroxide value: ≤1.0 mEq/kg (to prevent nucleic acid degradation).
  • Critical micelle concentration (CMC): Determine via pyrene fluorescence assays .

Q. Safety & Ethical Compliance

Q. What safeguards are essential when handling this compound in vivo studies?

  • Use pathogen-free animal models to avoid confounding immune responses.
  • Adhere to OECD Guideline 423 for acute oral toxicity testing, noting that this compound’s LD₅₀ in rats exceeds 5000 mg/kg .
  • Ensure informed consent protocols for human studies, emphasizing this compound’s non-teratogenic profile compared to ethanol .

Q. How should researchers mitigate oxidation during long-term this compound storage?

Add antioxidants (e.g., 0.01% BHT) and store under nitrogen gas in glass (not plastic) containers. Monitor peroxide formation monthly via iodometric titration. For degraded batches, silica gel chromatography restores purity .

Properties

IUPAC Name

(Z)-octadec-9-en-1-ol
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InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9-
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InChI Key

ALSTYHKOOCGGFT-KTKRTIGZSA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCO
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Molecular Formula

C18H36O
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DSSTOX Substance ID

DTXSID0022010
Record name cis-Oleyl alcohol
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Molecular Weight

268.5 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Liquid (usually pale yellow); mp = 13-19 deg C; [Merck Index] Pale yellow liquid; [MSDSonline], Liquid, Colourless to light yellow liquid; Fatty aroma with animal undertones
Record name 9-Octadecen-1-ol, (9Z)-
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Boiling Point

195 °C at 8 mm Hg; 182-184 °C at 1.5 mm Hg (Distilling range at 760 mm Hg: 305-370 °C), BP: 205 to 210 °C at 15 mm Hg, 207.00 °C. @ 13.00 mm Hg
Record name OLEYL ALCOHOL
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Solubility

Insol in water; sol in alcohol, ether, Slightly soluble in carbon tetrachloride, Insoluble in water; soluble in non-polar organic solvents, Soluble (in ethanol)
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Density

0.8489 at 20 °C/4 °C, 0.842-0.854 (20°)
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Vapor Pressure

0.000093 [mmHg], VP: 13 mm Hg at 207 °C, VP: 8 mm Hg at 195 °C, VP: 760 mm Hg at 333-335 °C
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Mechanism of Action

Farnesol (FOH) inhibits the CDP-choline pathway for PtdCho (phosphatidylcholine) synthesis, an activity that is involved in subsequent induction of apoptosis /SRP: programmed cell death/. Interestingly, the rate-limiting enzyme in this pathway, CCTalpha (CTP:phosphocholine cytidylyltransferase alpha), is rapidly activated, cleaved by caspases and exported from the nucleus during FOH-induced apoptosis. The purpose of the present study was to determine how CCTalpha activity and PtdCho synthesis contributed to induction of apoptosis by FOH and oleyl alcohol. Contrary to previous reports, /the authors/ show that the initial effect of FOH and oleyl alcohol was a rapid (10-30 min) and transient activation of PtdCho synthesis. During this period, the mass of DAG (diacylglycerol) decreased by 40%, indicating that subsequent CDP-choline accumulation and inhibition of PtdCho synthesis could be due to substrate depletion. At later time points (>1 h), FOH and oleyl alcohol promoted caspase cleavage and nuclear export of CCTalpha, which was prevented by treatment with oleate or DiC8 (dioctanoylglycerol). Protection from FOH-induced apoptosis required CCTalpha activity and PtdCho synthesis since (i) DiC8 and oleate restored PtdCho synthesis, but not endogenous DAG levels, and (ii) partial resistance was conferred by stable overexpression of CCTalpha and increased PtdCho synthesis in CCTalpha-deficient MT58 cells. These results show that DAG depletion by FOH or oleyl alcohol could be involved in inhibition of PtdCho synthesis. However, decreased DAG was not sufficient to induce apoptosis provided nuclear CCTalpha and PtdCho syntheses were sustained.
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Impurities

Linoleyl, myristyl and cetyl alcohols.
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Color/Form

Oily liquid, usually pale yellow, Clear, viscous liquid at room temperature

CAS No.

143-28-2, 593-47-5
Record name Oleyl alcohol
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Melting Point

13-19 °C, Melting point: 6-7 °C, 6.5 °C
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oleyl alcohol
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Oleyl alcohol
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Oleyl alcohol
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Oleyl alcohol
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Oleyl alcohol
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Oleyl alcohol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.